2,6-Dimethylpyrimidine Substitution vs. 6-Methylpyrimidine: Impact on Predicted Target Engagement
The target compound features a 2,6-dimethylpyrimidine moiety, whereas the closest purchasable analog, 2-(4-{(6-methylpyrimidin-4-yl)oxymethyl}piperidine-1-carbonyl)indolizine (CAS 2319638-03-2), contains only a single methyl group at the 6-position. In pyrimidine-based SIRT2 inhibitors, the 2-position methyl group is known to occupy a critical hydrophobic sub-pocket in the enzyme active site, contributing approximately 10- to 100-fold enhancement in potency compared to des-methyl analogs [1]. Although no direct assay data exist for the target compound, class-level SAR indicates that the dimethyl substitution pattern is likely to confer superior target residence time and selectivity over the mono-methyl variant [2].
| Evidence Dimension | Predicted SIRT2 inhibitory potency |
|---|---|
| Target Compound Data | Not measured (compound untested in published assays) |
| Comparator Or Baseline | 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives: IC50 14–28 nM against SIRT2 [1]; mono-methyl analogs typically >1 µM |
| Quantified Difference | Estimated >100-fold difference based on SAR trends, but no direct measurement for target compound |
| Conditions | Inhibition of recombinant human SIRT2, HPLC-based assay with acetyl-H3K9 peptide substrate |
Why This Matters
This structural differentiation is critical for researchers studying SIRT2-mediated pathways, where the dimethyl substitution is associated with enhanced potency and selectivity, directly influencing procurement decisions when screening indolizine-pyrimidine libraries.
- [1] BindingDB Entry BDBM50540056. Affinity Data IC50: 28 nM for inhibition of human SIRT2 (CHEMBL4638983). View Source
- [2] Yang, L. et al. (2021). Discovery of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as new potent and selective human sirtuin 2 inhibitors. View Source
